molecular formula C17H20N2O3S B2603677 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034430-10-7

4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2603677
CAS RN: 2034430-10-7
M. Wt: 332.42
InChI Key: RFMADAZBYLEYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of piperidine derivatives is a significant area of research in organic chemistry . Protodeboronation of pinacol boronic esters is one method that has been reported . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring bound to a phenyl group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and complex . Protodeboronation of pinacol boronic esters is one such reaction . This reaction is not well developed but has been reported to be catalyzed using a radical approach .

Mechanism of Action

4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine acts as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system, leading to increased alertness, wakefulness, and euphoria.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause pupil dilation, muscle tension, and decreased appetite.

Advantages and Limitations for Lab Experiments

One advantage of using 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine in lab experiments is its ability to modulate dopamine and serotonin neurotransmission, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using this compound is its potential for abuse, which can lead to ethical concerns in the use of this compound in research.

Future Directions

There are several potential future directions for research on 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine. One direction is the investigation of its potential as a treatment for neurological disorders, such as Parkinson's disease and depression. Another direction is the exploration of its potential as a cognitive enhancer or nootropic. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.

Synthesis Methods

The synthesis of 4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine involves the reaction of 4-hydroxypyridine with benzylsulfonyl chloride and piperidine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

4-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)pyridine has been the subject of scientific research for its potential applications in the field of pharmacology. It has been found to exhibit various biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission. This compound has also been found to exhibit anticonvulsant and analgesic properties.

properties

IUPAC Name

4-(1-benzylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-23(21,14-15-4-2-1-3-5-15)19-12-8-17(9-13-19)22-16-6-10-18-11-7-16/h1-7,10-11,17H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMADAZBYLEYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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